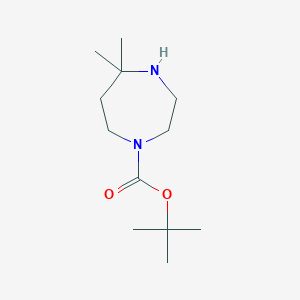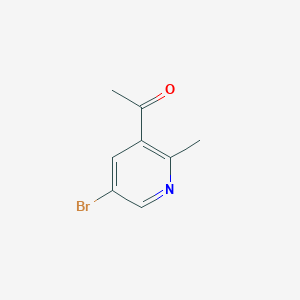![molecular formula C8H10O4 B1380912 Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS No. 85407-65-4](/img/structure/B1380912.png)
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Overview
Description
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a chemical compound with the CAS Number: 85407-65-4 . It has a molecular weight of 170.17 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules is achieved through an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) . The InChI key is PIFLRCNRXDHGOK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Conformational Analysis
Bicyclo[2.1.1]hexane derivatives have been explored for their unique conformational properties. For instance, they have been utilized as conformationally locked analogues of amino acids and nucleoside building blocks. These structures provide a rigid framework that can help in understanding the spatial arrangements essential for biological activities (Jimeno et al., 2011).
Synthesis and Chemical Transformations
Research has focused on synthesizing various bicyclo[2.1.1]hexane derivatives, often targeting specific stereochemistries. These derivatives are used to create compounds with distinct solvolytic reactivities or as precursors to other important chemical entities. The versatility in their synthesis and the potential for creating diverse molecules make them a significant focus in chemical research (Brook & Brophy, 1985).
Pharmaceutical Applications
In the realm of medicinal chemistry, bicyclo[2.1.1]hexane derivatives are investigated for their potential as pharmaceutical agents. For instance, modifications in their structure have led to the development of compounds acting as metabotropic glutamate receptor antagonists. These findings indicate a promising avenue for the development of new therapeutic agents (Yasuhara et al., 2006).
Material Science and Catalysis
Bicyclo[2.1.1]hexane derivatives have also found applications in material science and as catalysts. Their unique structural properties enable them to be part of novel materials and catalytic systems, demonstrating their versatility beyond pharmaceuticals and chemical synthesis (Martínez et al., 1993).
Photocycloadditions and Novel Synthetic Routes
Advancements in photochemistry have enabled the development of new synthetic routes for bicyclo[2.1.1]hexane derivatives. These methods, such as [2 + 2] photocycloadditions, open up new avenues for exploring sp3-rich chemical spaces and developing compounds with potential applications in various fields (Herter et al., 2022).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[21It is known that the compound can undergo various transformations , which may influence its interaction with potential targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[21It is suggested that the compound might be involved in the [2 + 2] cycloaddition , a type of chemical reaction that could potentially affect various biochemical pathways.
properties
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLRCNRXDHGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)



![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)





![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)